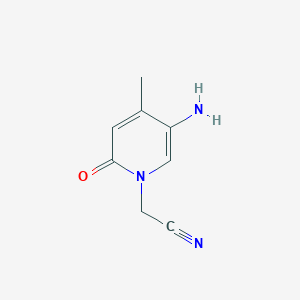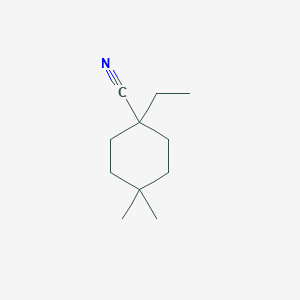
4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and triazole moieties in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-methylpyrimidine-5-carboxylic acid with azides in the presence of copper(I) catalysts can yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes involved in disease progression by binding to their active sites. This binding can disrupt normal enzyme function, leading to therapeutic effects such as reduced cell proliferation or pathogen inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.
4-methyl-2-(1H-1,2,4-triazol-1-yl)pyrimidine-5-carboxylic acid: Contains a different triazole isomer, which can lead to variations in its properties and applications.
Uniqueness
4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H7N5O2 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
4-methyl-2-(2H-triazol-4-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H7N5O2/c1-4-5(8(14)15)2-9-7(11-4)6-3-10-13-12-6/h2-3H,1H3,(H,14,15)(H,10,12,13) |
InChI-Schlüssel |
XNDAOVALMVANPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1C(=O)O)C2=NNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13162392.png)
![1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol](/img/structure/B13162405.png)


![1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea](/img/structure/B13162417.png)



